molecular formula C34H14Cl2O2 B075404 Dichloroviolanthrene-5,10-dione CAS No. 1324-56-7

Dichloroviolanthrene-5,10-dione

Cat. No.: B075404
CAS No.: 1324-56-7
M. Wt: 525.4 g/mol
InChI Key: VEPZHFUVRQKTMU-UHFFFAOYSA-N
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Description

Dichloroviolanthrene-5,10-dione is a polycyclic aromatic compound featuring a violanthrene core substituted with two chlorine atoms at the 5- and 10-positions and ketone groups at the same positions. Violanthrene derivatives are characterized by extended π-conjugation, which influences their electronic properties and reactivity, making them relevant in materials science and organic synthesis .

Properties

CAS No.

1324-56-7

Molecular Formula

C34H14Cl2O2

Molecular Weight

525.4 g/mol

IUPAC Name

29,30-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione

InChI

InChI=1S/C34H14Cl2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H

InChI Key

VEPZHFUVRQKTMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O

Other CAS No.

1324-56-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Reactivity

Dichloroviolanthrene-5,10-dione differs from similar anthraquinone derivatives primarily in the type and position of substituents. Key comparisons include:

Compound Name Substituents Position Key Properties/Reactivity Reference
This compound Cl, ketone 5,10 High electron-withdrawing character; likely low solubility in polar solvents N/A
1,4-Dimethoxyanthracene-9,10-dione OCH₃, ketone 1,4 Electron-donating methoxy groups enhance solubility; orange solid (Rf 0.33)
1,4-(Dibutylamino)anthracene-9,10-dione NH(C₄H₉), ketone 1,4 Dark blue solid (Rf 0.67); nucleophilic substitution favored at higher temps (80°C)
7,8-Dimethoxyfluoranthene OCH₃ 7,8 Derived from fluoranthene dihydrodiols; metabolic intermediates in PAH degradation

Key Observations :

  • Electron-withdrawing vs. donating groups: Chlorine substituents in this compound likely reduce electron density in the aromatic system compared to methoxy or amino groups, affecting redox behavior and intermolecular interactions .
  • Synthetic yields: Amino-substituted anthraquinones (e.g., 1,4-(dibutylamino)anthracene-9,10-dione) are synthesized in higher yields (83%) under elevated temperatures, whereas methoxy derivatives require milder conditions (60°C) .
Chromatographic and Physical Properties

Substituent type significantly impacts chromatographic mobility and physical state:

Compound Rf Value (Solvent System) Physical Appearance Reference
This compound Not reported Not reported N/A
1-Hydroxy-4-methoxyanthracene-9,10-dione 0.33 (CH₂Cl₂:petroleum ether, 4:1) Yellow solid
1,4-(Dibutylamino)anthracene-9,10-dione 0.67 (CH₂Cl₂:petroleum ether, 4:1) Dark blue solid

Insights :

  • Amino-substituted derivatives exhibit higher Rf values (0.67) compared to methoxy analogs (0.33), suggesting greater nonpolarity due to alkyl chains .
  • This compound’s chlorine substituents may further increase polarity relative to alkylamino groups, but experimental data are lacking.
Thermal Stability and Reaction Pathways
  • Amino derivatives: Elevated temperatures (80°C) promote nucleophilic substitution, favoring diamino products (e.g., 5b and 5d) over mono-substituted intermediates .
  • Methoxy derivatives: Methylation with (CH₃)₂SO₄ at 60°C yields mixtures of mono- and dimethoxy products, with selectivity influenced by reaction time and base strength .
  • Chloro derivatives : Chlorine’s strong electron-withdrawing nature may stabilize the violanthrene core but could hinder further substitution reactions due to reduced aromatic reactivity.

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